Oleoil coenzima A sal de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

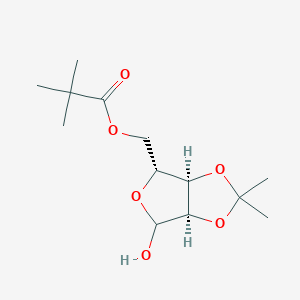

Oleoyl coenzyme A lithium salt is a fatty acid that belongs to the class of organic compounds known as aliphatic acyl-coenzyme A . It is synthesized by the enzyme synthetase and can be used to diagnose cascading, linear response, and aldehyde synthesis in carbon nanotubes . It is a thioester of oleic acid and coenzyme A .

Molecular Structure Analysis

The empirical formula of Oleoyl coenzyme A lithium salt is C39H68N7O17P3S . The molecular weight is 1031.98 .Chemical Reactions Analysis

Oleoyl coenzyme A lithium salt may be used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) involved in long chain fatty acid cholesterol esterification .Physical And Chemical Properties Analysis

Oleoyl coenzyme A lithium salt is a solid substance . . The storage temperature is −20°C .Aplicaciones Científicas De Investigación

- Importancia: Al interactuar con enzimas y proteínas transportadoras involucradas en el metabolismo de los ácidos grasos, Oleoil-CoA regula la producción de energía celular y el equilibrio lipídico .

- Referencias: Ma et al. (1999) y Fox et al. (2001) .

- Significancia: El correcto funcionamiento celular depende de la disponibilidad de Oleoyl-CoA para la síntesis de lípidos y la integridad de la membrana .

- Referencias: Martin y Rinne (1986) y Sirakova et al. (2012) .

- Referencias: Conway et al. (1987) y Raman y DiRusso (1995) .

- Referencias: Woldegiorgis et al. (1981) y Turapov et al. (2014) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 10

Metabolismo de ácidos grasos y producción de energía

Síntesis de lípidos y lípidos complejos

Esterificación del colesterol

Función mitocondrial

Mecanismo De Acción

Target of Action

The primary target of Oleoyl coenzyme A lithium salt, also known as cis-9-octadecenoyl coenzyme a lithium salt, is the enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) . ACAT1 is involved in long chain fatty acid cholesterol esterification .

Mode of Action

Oleoyl coenzyme A lithium salt functions as an acyl group carrier . It interacts with its target, ACAT1, by providing the necessary oleoyl group for the esterification process . This interaction results in the formation of cholesterol esters, which are crucial for lipid metabolism .

Biochemical Pathways

Oleoyl coenzyme A lithium salt plays a pivotal role in the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids . These biochemical pathways are essential for the proper functioning of the harderian gland . The compound’s interaction with ACAT1 also influences the cholesterol metabolism pathway, affecting the balance between free cholesterol and cholesterol esters .

Result of Action

The action of Oleoyl coenzyme A lithium salt results in the production of cholesterol esters and the biosynthesis of ADG and very long chain monounsaturated fatty acids . These molecular and cellular effects are crucial for lipid metabolism and energy production .

Action Environment

The action, efficacy, and stability of Oleoyl coenzyme A lithium salt can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability and interaction with its target . Furthermore, the compound’s hydrophobic nature allows it to bind to multi-walled carbon nanotubes, which can aid in the detection of markers such as lipids or proteins using immunological techniques .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Oleoyl coenzyme A lithium salt acts as a substrate for various enzymes involved in lipid metabolism, including acyl-CoA synthetase and acyl-CoA dehydrogenase . It is essential for the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids .

Cellular Effects

Oleoyl coenzyme A lithium salt influences cell function by participating in lipid metabolism and energy production . It can activate sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 in Xenopus oocytes .

Molecular Mechanism

At the molecular level, oleoyl coenzyme A lithium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a key intermediate in the biosynthesis and degradation of fatty acids .

Metabolic Pathways

Oleoyl coenzyme A lithium salt is involved in metabolic pathways such as β-oxidation in mitochondria and peroxisomes . It interacts with enzymes or cofactors involved in these pathways .

Propiedades

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITFSDVCTCHDHP-FGBQLYJKSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64Li4N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Oleoyl coenzyme A lithium salt in the research presented? []

A1: Oleoyl coenzyme A lithium salt (OACoA) serves as a key component in the development of a biosensor for the simultaneous detection of glucose and non-esterified fatty acids (NEFAs) []. Specifically, it acts as a substrate for the enzyme acyl-CoA oxidase, which is immobilized on the biosensor surface. The enzymatic reaction involving OACoA allows for the detection of oleic acid (OA), a common NEFA, in the presence of glucose.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B575402.png)

![1-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,(2S-cis)-(9CI)](/img/no-structure.png)

![2-[2-[(4-Chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide](/img/structure/B575408.png)

![spiro[isobenzofuran-1(3H),5-methyl-2'-tetrahydrofuran]-3-one](/img/structure/B575410.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)